2,4-cis-Asimicinone
Description
Properties
CAS No. |
123012-00-0 |
|---|---|
Molecular Formula |
C37H66O7 |
Molecular Weight |
622.9 g/mol |
IUPAC Name |
(3S,5R)-5-[(11R)-11-hydroxy-11-[(5R)-5-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30-27-29(26-28(2)38)37(41)42-30/h29-36,39-40H,3-27H2,1-2H3/t29-,30-,31+,32-,33-,34?,35-,36-/m1/s1 |
InChI Key |
KGGVWMAPBXIMEM-WPNKHTOASA-N |
SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC3CC(C(=O)O3)CC(=O)C)O)O |
Isomeric SMILES |
CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CCC(O2)[C@@H](CCCCCCCCCC[C@@H]3C[C@H](C(=O)O3)CC(=O)C)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC3CC(C(=O)O3)CC(=O)C)O)O |
Synonyms |
2,4-cis-asimicinone 2,4-trans-asimicinone asimicinone bullatacinone |
Origin of Product |
United States |
Stereochemical Investigations and Epimeric Differentiation of 2,4 Cis Asimicinone
Advanced Spectroscopic Techniques for Stereochemical Assignment
The determination of the relative and absolute stereochemistry of asimicinone (B1199448) and related acetogenins (B1209576) relies heavily on nuclear magnetic resonance (NMR) spectroscopy. nih.gov Techniques such as 1H-1H COSY, NOESY, and the application of Mosher's method are indispensable tools for unraveling the spatial arrangement of atoms within these molecules. nih.govresearchgate.net
Application of 1H-1H COSY in Relative Stereochemistry Determination
Correlated Spectroscopy (COSY) is a powerful 2D NMR technique used to identify protons that are coupled to each other, typically through two or three bonds. oxinst.comasahilab.co.jp In the context of 2,4-cis-asimicinone, 1H-1H COSY experiments are instrumental in establishing the connectivity of protons within the molecule's carbon skeleton. nih.govresearchgate.net By revealing which protons are on adjacent carbons, COSY spectra provide crucial data for piecing together the relative stereochemistry of the various chiral centers. oxinst.comblogspot.com The presence or absence of cross-peaks in a COSY spectrum helps to define spin systems, which are fragments of a molecule with continuous proton-proton coupling. asahilab.co.jp This information, combined with the analysis of coupling constants, allows chemists to deduce the relative orientation of substituents along the carbon chain.
Utilization of NOESY Experiments for cis/trans Stereochemistry Elucidation
While COSY establishes through-bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximity of protons, regardless of the number of bonds separating them. researchgate.netacdlabs.com This is particularly crucial for determining the cis or trans stereochemistry of the ketolactone moiety in asimicinone. nih.govresearchgate.net The NOESY experiment detects correlations between protons that are physically close to each other in space. researchgate.net For 2,4-cis-asimicinone, a NOESY spectrum would show a cross-peak between specific protons on the lactone ring that are on the same face of the ring system, confirming their cis relationship. nih.govresearchgate.net Conversely, the absence of such a cross-peak, coupled with the presence of correlations to protons on the opposite side, would indicate a trans configuration, as seen in its epimer, 2,4-trans-asimicinone. nih.gov
Determination of Absolute Configuration (e.g., Mosher's Method in Related Annonaceous Acetogenins)
Determining the absolute configuration of chiral centers, which describes their actual three-dimensional arrangement, requires a different approach. A widely used technique for carbinol (alcohol) centers in Annonaceous acetogenins is the modified Mosher's method. researchgate.netfigshare.com This method involves the formation of diastereomeric esters by reacting the alcohol with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). researchgate.netusm.edu
The resulting diastereomers will exhibit different chemical shifts in their 1H NMR spectra due to the anisotropic effect of the phenyl ring in the Mosher's ester. figshare.com By analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons near the newly formed ester, the absolute configuration of the carbinol center can be assigned. researchgate.net This method has been successfully applied to determine the absolute stereochemistry of numerous Annonaceous acetogenins, providing a reliable means to establish the complete 3D structure of these complex molecules. tandfonline.comcapes.gov.br
Comparative Analysis of 2,4-cis- and 2,4-trans-Asimicinone Epimers
2,4-cis-Asimicinone and its epimer, 2,4-trans-asimicinone, are two novel bioactive ketolactone Annonaceous acetogenins that have been isolated from Asimina triloba. nih.govresearchgate.net These compounds are diastereomers that differ only in the stereochemistry at the C-4 position relative to the substituent at C-2 of the γ-lactone ring. wikipedia.org The separation of these closely related epimers is a challenging task, often accomplished using high-performance liquid chromatography (HPLC) on a normal phase column. nih.govresearchgate.net
The distinct stereochemistry of these epimers leads to differences in their physical and biological properties. Although they share the same molecular formula and connectivity, their different three-dimensional shapes can result in varied biological activities. For instance, studies have shown that both epimers exhibit selective cytotoxicities against certain human cancer cell lines, with 2,4-trans-asimicinone being reported as the more active isomer in some cases. nih.govresearchgate.net
Below is a table summarizing the key characteristics of the two epimers:
| Feature | 2,4-cis-Asimicinone | 2,4-trans-Asimicinone |
| Stereochemistry | cis relationship between substituents at C-2 and C-4 of the γ-lactone ring. | trans relationship between substituents at C-2 and C-4 of the γ-lactone ring. |
| Isolation Source | Asimina triloba (Pawpaw) nih.govresearchgate.net | Asimina triloba (Pawpaw) nih.govresearchgate.net |
| Key Spectroscopic Differentiation | Determined by NOESY experiments showing through-space proximity of protons on the same face of the lactone ring. nih.govresearchgate.net | Determined by NOESY experiments indicating protons are on opposite faces of the lactone ring. nih.govresearchgate.net |
Natural Product Chemistry and Botanical Origins of 2,4 Cis Asimicinone
Isolation from Asimina triloba (Pawpaw Tree)
2,4-cis-Asimicinone has been successfully isolated from the Pawpaw tree, Asimina triloba. nih.govresearchgate.net This small deciduous tree, native to eastern North America, is a known producer of a diverse array of annonaceous acetogenins (B1209576). medicinacomplementar.com.br The isolation of 2,4-cis-Asimicinone, along with its epimer (2,4-trans-asimicinone), was reported from the stem bark of A. triloba. nih.govresearchgate.netscispace.com The seeds of the Pawpaw tree are also a significant source of acetogenins, with studies identifying various related compounds from this part of the plant. researchgate.netnih.gov
The research leading to the isolation of 2,4-cis-Asimicinone from A. triloba was often guided by bioactivity, a common strategy in natural product drug discovery. researchgate.netresearchgate.net This approach uses biological assays to track the active compounds throughout the separation process.
Occurrence in Other Annona Species (e.g., Annona squamosa)
While 2,4-cis-Asimicinone itself has been most notably isolated from Asimina triloba, the presence of structurally related compounds in other species of the Annona genus suggests a broader distribution of this chemical class. For instance, a closely related compound, (2,4-cis and trans)-9-oxo-asimicinone, has been isolated from the bark of Annona squamosa, commonly known as the sugar apple. This indicates that the core structure of asimicinone (B1199448) is not exclusive to the Asimina genus.
Furthermore, studies have confirmed the presence of other acetogenins, such as annonacin (B1665508) and squamocin, in various Annona species including Annona squamosa, Annona crassiflora (marolo), and the atemoya (a hybrid of A. squamosa and A. cherimola). sci-hub.ru The discovery of these related acetogenins across different species within the Annonaceae family highlights the chemotaxonomic link between these plants and the likelihood of discovering further structural analogues of 2,4-cis-Asimicinone in this botanical family.
Bioactivity-Directed Fractionation and Purification Methodologies
The isolation of 2,4-cis-Asimicinone from plant material is a multi-step process that relies on bioactivity-directed fractionation to guide the separation of this specific compound from a complex mixture of other phytochemicals. nih.govresearchgate.net
A general overview of the process begins with the extraction of the plant material, typically using a solvent such as ethanol. core.ac.uk The resulting crude extract is then subjected to a series of partitioning steps with solvents of varying polarity to concentrate the acetogenin (B2873293) fraction. The brine shrimp lethality test (BST) is a commonly employed bioassay at this stage due to its simplicity and effectiveness in detecting cytotoxic compounds. medicinacomplementar.com.brscispace.comnih.gov Fractions that show high activity in the BST are selected for further purification.
Subsequent purification is typically achieved through various chromatographic techniques. Open column chromatography is often used for initial separation, followed by High-Performance Liquid Chromatography (HPLC) for the final isolation of the pure compound. nih.govcore.ac.uk For the separation of 2,4-cis-Asimicinone and its trans epimer, normal-phase HPLC using a silica (B1680970) gel column with a mobile phase consisting of an acetone (B3395972) in hexane (B92381) gradient has been successfully employed. nih.govresearchgate.net
The bioactivity that guides this fractionation process is often the cytotoxicity of the compounds. nih.gov 2,4-cis-Asimicinone has demonstrated selective cytotoxicity against human tumor cell lines, as detailed in the table below.
| Cell Line | Cancer Type | ED50 (µg/mL) |
| A-549 | Human Lung Carcinoma | < 10⁻⁷ |
| MCF-7 | Human Breast Adenocarcinoma | < 10⁻⁷ |
Table 1: Cytotoxicity of 2,4-cis-Asimicinone against selected human cancer cell lines. ED50 represents the effective dose for 50% of the population. Data sourced from nih.gov.
Chemical Synthesis and Analog Generation of 2,4 Cis Asimicinone
Total Synthetic Strategies for Annonaceous Acetogenins (B1209576)
Annonaceous acetogenins are a large family of polyketide natural products isolated from plants of the Annonaceae family. nih.govmdpi.com Their shared structure typically consists of a long C32 or C34 fatty acid chain that terminates in a characteristic α,β-unsaturated γ-lactone ring. nih.govbeilstein-journals.org Along the hydrocarbon chain, there are various oxygenated functional groups, most notably one or more tetrahydrofuran (B95107) (THF) and/or tetrahydropyran (B127337) (THP) rings, as well as hydroxyl, ketone, and epoxide groups. nih.govbeilstein-journals.org
The significant biological properties of these compounds, particularly their potent inhibition of the mitochondrial complex I (NADH-ubiquinone oxidoreductase), have spurred considerable interest in their total synthesis. nih.govmdpi.com Synthetic efforts are crucial for confirming the absolute stereochemistry of the isolated natural products and for providing sufficient material for detailed biological evaluation. nih.gov
Over the years, numerous creative and effective strategies have been developed to assemble these molecules. These strategies often need to address the key challenge of controlling the stereochemistry at multiple chiral centers along the polyketide chain and within the heterocyclic rings. Common tactics and key reactions employed in the total synthesis of Annonaceous acetogenins include:
Asymmetric Epoxidation and Cycloetherification: Sharpless asymmetric epoxidation is frequently used to install key stereocenters, which can then guide the stereoselective formation of the THF rings through intramolecular cyclization of an epoxy alcohol.
Iodoetherification: The stereoselective cyclization of E-allylic alcohols can be achieved through iodoetherification to construct the core THF segments. beilstein-journals.org
Ring-Closing Metathesis (RCM): Olefin metathesis, particularly RCM, has been employed as a powerful tool for "chain elongation" strategies and for the formation of macrocyclic lactones in certain acetogenin (B2873293) syntheses. nih.gov
Cross-Coupling Reactions: Various cross-coupling reactions, such as the Nozaki-Hiyama-Kishi reaction, are vital for connecting the different building blocks of the molecule in a convergent manner. beilstein-journals.org
Butenolide Formation: Several methods have been developed to construct the terminal γ-lactone moiety, including the α-alkylation of α-sulfenyl γ-lactones. beilstein-journals.org
These strategies have enabled the successful synthesis of a wide array of acetogenins, from simpler mono-THF compounds like cis-solamin (B1254054) to more complex non-adjacent bis-THF structures. nih.govmdpi.com
Convergent and Divergent Synthetic Approaches to the 2,4-cis-Asimicinone Skeleton
The construction of a complex molecule like 2,4-cis-asimicinone can be approached using different overarching strategies, primarily classified as linear, convergent, or divergent.
| Synthesis Strategy | Description | Advantages |
| Convergent Synthesis | Several fragments of the target molecule are synthesized independently and then coupled together in the final stages. researchgate.netwikipedia.org | Generally higher overall yield, greater efficiency, allows for late-stage modifications. researchgate.netwikipedia.org |
| Divergent Synthesis | A common core intermediate is synthesized and then elaborated into a variety of different target molecules or analogs. researchgate.netwikipedia.org | Efficient for creating libraries of related compounds for structure-activity relationship studies. wikipedia.org |
A divergent synthesis , in contrast, starts from a central molecule that is progressively built outwards, or from a common intermediate that can be chemically modified in different ways to produce a range of distinct products. wikipedia.orguci.edu This strategy is particularly powerful for creating a library of analogs from a single, advanced intermediate. wikipedia.org For instance, a fully formed acetogenin skeleton could be subjected to various late-stage functionalization reactions to produce different analogs for research, or a key intermediate could be used as a branching point to synthesize multiple related acetogenins. wikipedia.orgnih.gov
Development of 2,4-cis-Asimicinone Analogs for Research Purposes
The development of synthetic analogs of naturally occurring acetogenins is a critical area of research. mdpi.com While natural acetogenins like asimicinone (B1199448) are highly potent, creating analogs serves several important purposes:
Structure-Activity Relationship (SAR) Studies: By systematically modifying parts of the asimicinone structure, researchers can determine which functional groups are essential for its biological activity.
Simplification of Structure: The total synthesis of complex natural products is often lengthy and low-yielding. Creating simplified analogs that retain biological activity can lead to compounds that are easier and cheaper to produce. mdpi.com
Improving Physicochemical Properties: Analogs can be designed to have better solubility, stability, or other drug-like properties compared to the parent compound.
A common strategy in acetogenin analog design is the modification or simplification of the central tetrahydrofuran (THF) moiety. mdpi.com Given the complexity of stereoselectively constructing the bis-THF core of asimicinone, researchers have explored replacing this unit with simpler linkers or different heterocyclic systems. The goal is to find the minimal structural requirements for potent inhibition of mitochondrial complex I. mdpi.com
Another key target for modification is the α,β-unsaturated γ-lactone ring. The synthesis of various butenolide analogs with different substitution patterns allows for probing its role in binding to the biological target. These synthetic efforts provide crucial tools for medicinal chemistry research, aiming to harness the potent cytotoxicity of acetogenins for therapeutic applications. mdpi.com
Structure Activity Relationship Sar Investigations of 2,4 Cis Asimicinone and Its Derivatives
Principles and Methodologies in Acetogenin (B2873293) SAR Studies
The exploration of SAR in Annonaceous acetogenins (B1209576) is a multifaceted process that combines experimental testing with computational analysis to understand how specific structural features of these molecules contribute to their biological activity. thieme-connect.comcollaborativedrug.com
Experimental Approaches to SAR
Initial SAR studies on acetogenins often involve the isolation of a series of related compounds from natural sources, such as the bark, twigs, and seeds of the paw-paw tree (Asimina triloba). sysrevpharm.org These compounds are then subjected to a battery of biological assays to determine their activity. Common assays include cytotoxicity tests against various cancer cell lines and pesticidal assays, such as the brine shrimp lethality test. bbrc.inresearchgate.net
A crucial aspect of experimental SAR is the generation of derivatives through semi-synthesis or total synthesis. This allows for systematic modifications of the parent molecule, such as altering functional groups or changing the stereochemistry at specific chiral centers. plos.orgnih.gov For instance, a series of acetogenin mimetics were synthesized by replacing the tetrahydrofuran (B95107) (THF) rings of the natural product bullatacin (B1665286) with a diethylene glycol ether unit to investigate the role of this core structure. plos.org
The biological activity of these modified compounds is then compared to the parent compound to deduce the importance of the altered feature. For example, studies have shown that acetogenins with a bis-THF ring system are generally more potent than those with a single THF ring. thieme-connect.com
Computational Modeling for Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. numberanalytics.com This approach transforms molecular structures into numerical descriptors that quantify various physicochemical properties. frontiersin.org These descriptors can include:
Topological descriptors: Describing the connectivity of atoms. numberanalytics.com
Electronic descriptors: Characterizing the distribution of electrons. numberanalytics.com
Geometric descriptors: Defining the three-dimensional shape of the molecule. numberanalytics.com
Statistical methods are then employed to build a model that can predict the activity of new, untested compounds. frontiersin.org Molecular docking, a key component of many QSAR studies, simulates the interaction between a ligand (the acetogenin) and its biological target, such as the mitochondrial complex I. bbrc.innih.gov By predicting the binding affinity and orientation of different acetogenins within the active site of the target protein, researchers can gain insights into the structural requirements for potent inhibition. nih.gov
Influence of Stereochemistry on Biological Potency
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in the biological activity of Annonaceous acetogenins. sysrevpharm.orgnumberanalytics.com The specific spatial orientation of functional groups can significantly impact how a molecule interacts with its biological target. numberanalytics.comnih.gov
In the case of asimicinone (B1199448), it exists as two epimers: 2,4-cis-asimicinone and 2,4-trans-asimicinone. nih.gov Studies have shown that the trans isomer exhibits greater selective cytotoxicity against human lung (A-549) and breast (MCF-7) cancer cell lines. nih.gov This suggests that the stereochemical configuration of the ketolactone moiety is a critical determinant of its biological potency.
Furthermore, research on other acetogenins has consistently highlighted the importance of stereochemistry. For example, acetogenins with a threo-trans-threo-trans-erythro configuration from C-15 to C-24 were found to be the most potent among those with adjacent bis-THF rings. sysrevpharm.org While the stereochemistry of the ring systems was not always the most critical factor, the relative configuration of hydroxyl groups and other substituents along the carbon chain significantly influences activity. medicinacomplementar.com.br It is believed that the specific stereochemistry allows for optimal binding to the target protein, likely through a lock-and-key type mechanism. numberanalytics.com
Impact of Functional Group Modifications on Activity
Systematic modification of functional groups is a cornerstone of SAR studies, providing valuable insights into which parts of a molecule are essential for its biological activity. thieme-connect.comtandfonline.com In acetogenins, several key functional groups have been identified as crucial for their cytotoxic and pesticidal effects.
The α,β-unsaturated γ-lactone ring at one end of the molecule is considered essential for activity. Modifications to this ring system generally lead to a significant decrease or loss of potency. Another critical feature is the presence of one or more tetrahydrofuran (THF) rings along the long aliphatic chain. mdpi.commdpi.com Studies have consistently shown that the number and arrangement of these THF rings, as well as their flanking hydroxyl groups, are major determinants of activity. sysrevpharm.orgmdpi.com
For example, replacing the bis-THF core in bullatacin with an ether group or a tetrahydroxyl core resulted in decreased inhibitory activity against NADH oxidase. mdpi.com Conversely, replacing the γ-butyrolactone ring with an ubiquinone ring did not negatively affect the inhibitory action against mitochondrial complex I. mdpi.com The introduction of a 10-hydroxy group onto an acetogenin mimetic, AA005, resulted in a new compound, AA093, which, along with AA005, showed the lowest IC50 values in a study against cancer cells. plos.org
These findings underscore the importance of the spatial arrangement and electronic properties of these functional groups for effective interaction with the biological target.
Table 1: Impact of Functional Group Modifications on the Cytotoxicity of Acetogenin Analogs
| Compound | Modification | Target Cell Line | IC50 (µM) | Reference |
| Bullatacin | Parent Compound | Various | Varies | mdpi.com |
| Bullatacin Mimic 1 | bis-THF core replaced with 1,2-dimethoxycyclopentane | NADH oxidase | Less active than bullatacin | mdpi.com |
| Bullatacin Mimic 2 | bis-THF core replaced with hexane-tetraol unit | NADH oxidase | Less active than bullatacin | mdpi.com |
| AA005 | Replacement of THF rings with diethylene glycol ether unit | Colon Cancer Cells | Potent activity | plos.org |
| AA093 | Introduction of a 10-hydroxy group onto AA005 | Colon Cancer Cells | Potent activity | plos.org |
Correlation between Molecular Structure and Target Interaction
The biological activity of Annonaceous acetogenins is primarily attributed to their ability to inhibit the mitochondrial complex I (NADH:ubiquinone oxidoreductase), a crucial enzyme in the electron transport chain. nih.govmdpi.com This inhibition leads to a depletion of ATP, the cell's primary energy currency, ultimately triggering apoptosis (programmed cell death).
The correlation between the molecular structure of acetogenins and their interaction with complex I has been a major focus of SAR studies. It is believed that the THF rings and their flanking hydroxyl groups act as a "hydrophilic anchor," positioning the molecule within the lipid membrane where the enzyme is located. conicet.gov.ar This anchoring allows the α,β-unsaturated γ-lactone "warhead" to interact with the active site of the enzyme, likely mimicking the binding of the natural substrate, ubiquinone. conicet.gov.ar
Molecular modeling studies have provided further insights into this interaction. Docking simulations have shown that acetogenins can bind stably within the active site of Bcl-Xl, an anti-apoptotic protein, primarily through lipophilic interactions. nih.gov These computational models help to visualize the specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex, explaining why certain structural features lead to higher potency. nih.gov For instance, the length and flexibility of the linker between the THF rings and the lactone moiety have been shown to affect inhibitory activity. researchgate.net
Preclinical Biological Activity Studies of 2,4 Cis Asimicinone Excluding Clinical Human Data
In Vitro Biological Efficacy Assays
The compound 2,4-cis-Asimicinone, a novel bioactive ketolactone Annonaceous acetogenin (B2873293) isolated from Asimina triloba, has demonstrated significant and selective cytotoxic activities against various human cancer cell lines in preclinical studies. nih.gov Notably, its efficacy has been prominently observed in human lung carcinoma (A-549) and human breast adenocarcinoma (MCF-7) cell lines.
Research has shown that 2,4-cis-Asimicinone exhibits potent cytotoxicity with ED50 (Effective Dose, 50%) values as low as < 10⁻⁷ micrograms/ml in these cell lines. nih.gov This indicates a high degree of potency in inhibiting the growth of these specific cancer cells. The selective nature of its cytotoxicity suggests a targeted mechanism of action, which is a desirable characteristic for potential anticancer agents.
The cytotoxic effects are not uniform across all cancer cell types, highlighting a degree of selectivity in its biological activity. doc-developpement-durable.org For instance, while potent against A-549 and MCF-7 cells, the responses of other cell lines can vary. nih.govdoc-developpement-durable.org This selectivity is a key area of ongoing research to understand the specific cellular factors that sensitize certain cancer cells to the effects of 2,4-cis-Asimicinone.
When compared to other Annonaceous acetogenins (B1209576), 2,4-cis-Asimicinone and its epimer, 2,4-trans-asimicinone, have shown notable potency. nih.gov In comparative studies, the trans isomer was found to be the more active of the two. nih.gov The class of Annonaceous acetogenins is known for its potent cytotoxic and antitumor activities, with some compounds showing potencies thousands of times greater than conventional chemotherapeutic agents like Adriamycin. doc-developpement-durable.orgnih.gov
For example, a mixture of (2,4)-cis- and trans-isoannonacins demonstrated cytotoxicity over 10,000 times that of adriamycin in the pancreatic cancer cell line (PaCa-2). nih.gov While direct comparative data for 2,4-cis-Asimicinone against such a broad range of acetogenins and standard drugs in all cell lines is not exhaustively detailed in a single study, the low ED50 values reported for it place it among the highly potent members of this chemical class. nih.gov The structural variations among acetogenins, such as the stereochemistry of the ketolactone moiety, significantly influence their biological activity. nih.gov
The cytotoxic activity of 2,4-cis-Asimicinone is fundamentally linked to its ability to inhibit cellular proliferation and reduce cell viability. nih.gov This inhibition is a dose-dependent phenomenon, where increasing concentrations of the compound lead to a greater reduction in the number of viable cells. nih.gov The mechanism underlying this effect is complex and involves the disruption of essential cellular processes.
Studies on various cell lines, including MCF-7, have shown that exposure to cytotoxic agents can lead to a significant decrease in cell proliferation. nih.gov This is often measured through assays that quantify DNA synthesis or metabolic activity, which are indicative of cell division and viability. thermofisher.com The inhibition of proliferation is a critical endpoint in the evaluation of potential anticancer compounds, as it directly relates to the ability to control tumor growth. mdpi.com
Comparative Potency with Other Annonaceous Acetogenins in Cell-Based Models
Molecular Mechanisms of Biological Action
A primary and well-established molecular mechanism for the biological activity of Annonaceous acetogenins, including presumably 2,4-cis-Asimicinone, is the potent inhibition of the mitochondrial NADH-ubiquinone oxidoreductase, also known as Complex I of the electron transport chain. frontiersin.orgfrontiersin.org This enzyme complex plays a crucial role in cellular respiration and ATP production. nih.govwikipedia.org
By inhibiting Complex I, these compounds disrupt the transfer of electrons from NADH to ubiquinone, which in turn hinders the generation of the proton gradient necessary for ATP synthesis. frontiersin.orgwikipedia.org This disruption of mitochondrial function leads to a depletion of cellular energy stores, which can trigger a cascade of events leading to cell death, particularly in cancer cells that have high energy demands. frontiersin.org The inhibition of Complex I is considered a key factor in the potent cytotoxicity observed with this class of compounds. frontiersin.org
While the inhibition of mitochondrial Complex I is a major target, research continues to identify and characterize other specific molecular targets of Annonaceous acetogenins. frontiersin.org The selective cytotoxicity observed in different cancer cell lines suggests that interactions with other cellular components may also contribute to their biological effects. doc-developpement-durable.org
The precise binding site and interaction of 2,4-cis-Asimicinone with Complex I and other potential targets are areas of active investigation. Understanding these specific molecular interactions is crucial for elucidating the full spectrum of its mechanism of action and for the potential development of more targeted and effective anticancer therapies. The structural features of 2,4-cis-Asimicinone, particularly the ketolactone moiety, are believed to be critical for its interaction with its molecular targets. nih.gov
Downstream Cellular Pathway Modulation
Annonaceous acetogenins, the class of compounds to which 2,4-cis-Asimicinone belongs, are recognized for their potent inhibitory effects on the mitochondrial electron transport chain. globalresearchonline.net Their primary molecular target is Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in cellular respiration. globalresearchonline.net
The inhibition of Complex I by compounds like 2,4-cis-Asimicinone disrupts the electron flow, which has several downstream consequences for cellular function:
Inhibition of ATP Production: By blocking the electron transport chain at Complex I, the proton gradient across the inner mitochondrial membrane is diminished. This directly impairs the ability of ATP synthase to produce adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. The resulting energy depletion can trigger cellular stress and apoptosis (programmed cell death), particularly in cells with high energy demands, such as cancer cells.
Induction of Oxidative Stress: The blockade of electron flow can lead to the increased production of reactive oxygen species (ROS) as electrons are prematurely leaked to molecular oxygen. Elevated ROS levels can cause widespread damage to cellular components, including DNA, proteins, and lipids, further contributing to cytotoxicity.
Apoptosis Signaling: Depletion of ATP and increased oxidative stress are potent signals for the initiation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, activation of caspases, and eventual execution of cell death.
The cytotoxic effects of 2,4-cis-Asimicinone observed in cancer cell lines are largely attributed to this mechanism of disrupting mitochondrial function. nih.govglobalresearchonline.net
Preclinical In Vivo Efficacy Assessment in Animal Models
Following in vitro characterization, preclinical in vivo studies using animal models are essential to evaluate the therapeutic potential of a compound like 2,4-cis-Asimicinone. nih.govmdpi.com These studies provide critical information on efficacy, behavior in a biological system, and the relationship between exposure and response before any consideration for human trials. scantox.comtranscurebioservices.com
Design of Robust In Vivo Preclinical Studies
The design of a robust in vivo study is paramount to generating meaningful and reproducible results. modernvivo.commodernvivo.com Key considerations for a preclinical investigation of 2,4-cis-Asimicinone would include:
Selection of Animal Model: The choice of animal model is critical and depends on the research question. mdpi.comnih.gov For cancer research, immunodeficient mice (e.g., SCID or nude mice) are frequently used because they can host human tumor xenografts without mounting an immune rejection. mdpi.com The physiological and metabolic similarities to humans are also important factors in model selection. nih.gov
Ethical Considerations and Guidelines: All animal studies must be conducted under strict ethical guidelines and with approval from an Institutional Animal Care and Use Committee (IACUC) to ensure animal welfare.
Study Endpoints: Primary endpoints for efficacy studies often include measurements of tumor volume, tumor growth inhibition, and sometimes, survival. nih.gov Secondary endpoints might involve collecting tissue for biomarker analysis to confirm the drug's mechanism of action.
Control Groups: The inclusion of appropriate control groups is fundamental. nih.gov This typically involves a group of animals that receives a vehicle (the solution used to dissolve the compound) without the active drug to differentiate the treatment effect from the natural progression of the disease or effects of the vehicle itself. nih.gov
A well-designed study minimizes bias and ensures that the data collected are reliable for making decisions about the compound's future development. nih.govmodernvivo.com
Evaluation of Efficacy in Disease Models (e.g., xenograft models for cancer research)
Given that 2,4-cis-Asimicinone has shown potent cytotoxicity against human lung (A-549) and breast (MCF-7) cancer cell lines, a common approach for in vivo evaluation is the use of patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models. nih.govoatext.com
In a CDX model, human cancer cells (like A-549) are injected subcutaneously into immunodeficient mice. researchgate.net Once tumors reach a specified volume, the animals are randomized into treatment and control groups. The treatment group would receive 2,4-cis-Asimicinone, while the control group receives the vehicle. Tumor growth is monitored regularly. nih.gov
Efficacy is assessed by comparing the tumor growth in the treated group to the control group. Key metrics include:
Tumor Growth Inhibition (TGI): The percentage reduction in tumor growth in the treated group compared to the control group.
Tumor Regression: A decrease in the size of the tumor from its initial volume at the start of treatment. nih.gov
The table below illustrates a hypothetical outcome of such a study.
| Parameter | Control Group (Vehicle) | Treatment Group (2,4-cis-Asimicinone) |
| Animal Model | Immunodeficient Mouse (e.g., Nude Mouse) | Immunodeficient Mouse (e.g., Nude Mouse) |
| Xenograft Model | A-549 Human Lung Carcinoma | A-549 Human Lung Carcinoma |
| Average Initial Tumor Volume | 100 mm³ | 100 mm³ |
| Average Final Tumor Volume | 1200 mm³ | 300 mm³ |
| Tumor Growth Inhibition (TGI) | N/A | 75% |
These models provide a powerful platform for assessing the anti-tumor activity of a compound in a living system, serving as a bridge between in vitro data and potential clinical application. mdpi.com
Pharmacodynamic and Pharmacokinetic Studies in Preclinical Models
Understanding the relationship between pharmacokinetics (PK) and pharmacodynamics (PD) is crucial for optimizing drug efficacy. nih.govnih.gov
Pharmacokinetics (PK): Describes what the body does to the drug. It involves the study of absorption, distribution, metabolism, and excretion (ADME). Key PK parameters measured in animal models include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½). scantox.com These studies help determine how much of the drug reaches the tumor site and how long it stays there.
Pharmacodynamics (PD): Describes what the drug does to the body. scantox.com In the context of 2,4-cis-Asimicinone, PD studies would measure the extent and duration of mitochondrial complex I inhibition in tumor tissue following administration. This can be assessed by measuring biomarkers related to the drug's target, such as ATP levels or specific signaling proteins. nih.gov
By correlating PK parameters with PD effects (PK/PD modeling), researchers can understand the exposure levels required to achieve a desired therapeutic effect, such as tumor growth inhibition. nih.govnih.gov
The table below presents hypothetical pharmacokinetic parameters for 2,4-cis-Asimicinone in a preclinical model.
| Pharmacokinetic Parameter | Value | Unit | Description |
| Cmax | 150 | ng/mL | Maximum observed plasma concentration. |
| Tmax | 1.0 | h | Time at which Cmax is observed. |
| AUC (0-inf) | 750 | ng*h/mL | Total drug exposure over time. scantox.com |
| t½ | 4.5 | h | Time required for the plasma concentration to decrease by half. scantox.com |
Advanced Analytical Techniques for 2,4 Cis Asimicinone Research
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of 2,4-cis-asimicinone from complex mixtures, such as extracts from Asimina triloba. nih.gov This method leverages the differential partitioning of compounds between a stationary phase and a liquid mobile phase to achieve separation. globalresearchonline.net
The separation of the epimeric compounds 2,4-cis-asimicinone and 2,4-trans-asimicinone has been successfully achieved using normal-phase HPLC. nih.gov This approach utilizes a polar stationary phase, such as silica (B1680970) gel, and a non-polar mobile phase. Specifically, a Si gel normal phase column eluted with a gradient of acetone (B3395972) in hexane (B92381) has proven effective. nih.gov The ability of HPLC to separate such closely related isomers is crucial for obtaining pure samples for further analysis and for accurate quantification. msu.eduresearchgate.net
For quantitative analysis, HPLC methods are highly valued for their precision, accuracy, and the ability to be automated. globalresearchonline.net Quantification can be performed using various detection methods, with UV detection being common for compounds with chromophores. specificpolymers.com The process often involves creating a calibration curve from standards of known concentration to determine the concentration of the analyte in an unknown sample. specificpolymers.com The robustness of HPLC makes it suitable for quality control and the analysis of multi-component formulations. specificpolymers.comnih.gov
Table 1: HPLC Parameters for Asimicinone (B1199448) Separation
| Parameter | Details | Reference |
|---|---|---|
| Technique | Normal-Phase High-Performance Liquid Chromatography | nih.gov |
| Stationary Phase | Si gel column | nih.gov |
| Mobile Phase | Acetone in hexane (gradient) | nih.gov |
| Separated Compounds | (2,4-cis)-asimicinone and (2,4-trans)-asimicinone | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. wikipedia.org This combination is particularly effective for the identification and profiling of compounds like 2,4-cis-asimicinone in complex biological samples. wikipedia.org
In an LC-MS system, the effluent from the HPLC column is directed into the mass spectrometer's ion source, where molecules are ionized before being separated based on their mass-to-charge ratio (m/z). eag.com This technique offers high sensitivity and selectivity, allowing for the detection of compounds even at very low concentrations. eag.commst.or.jp LC-MS/MS, a tandem mass spectrometry approach, further enhances specificity by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. This process provides structural information that is highly specific to the compound of interest. eag.com
LC-MS is widely used in metabolomics for the comprehensive analysis of secondary metabolites in plants. wikipedia.org It allows for the tentative identification of numerous compounds in a single experiment, making it an invaluable tool for profiling the chemical constituents of natural extracts. The combination of retention time from the LC and the mass spectral data from the MS provides a high degree of confidence in compound identification. nih.gov
Table 2: LC-MS in Compound Analysis
| Feature | Description | Reference |
|---|---|---|
| Principle | Combines HPLC separation with mass spectrometry detection. | wikipedia.org |
| Ionization | Effluent from LC is ionized before mass analysis. | eag.com |
| Selectivity | High, especially with tandem MS (LC-MS/MS). | eag.com |
| Application | Identification and profiling of compounds in complex mixtures. | wikipedia.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including 2,4-cis-asimicinone. azooptics.comomicsonline.org It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. azooptics.com
The assignment of the cis stereochemistry of the ketolactone moiety in 2,4-cis-asimicinone was determined through advanced NMR experiments, specifically 1H-1H Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY). nih.gov COSY experiments reveal scalar couplings between protons, helping to establish the connectivity of the carbon skeleton. pitt.edu NOESY experiments, on the other hand, detect through-space interactions between protons that are in close proximity, which is crucial for determining stereochemistry. pitt.edu
Both ¹H NMR and ¹³C NMR spectra provide critical data. researchgate.net ¹H NMR spectra give information on the number of different types of protons and their relative numbers, while ¹³C NMR spectra reveal the number and types of carbon atoms. researchgate.net The chemical shift of a nucleus in an NMR spectrum is indicative of its electronic environment. azooptics.com For complex molecules, two-dimensional (2D) NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish correlations between protons and carbons, facilitating the complete assignment of the molecular structure. omicsonline.org
Table 3: Key NMR Experiments for Structural Elucidation
| Experiment | Information Provided | Application in 2,4-cis-Asimicinone Research | Reference |
|---|---|---|---|
| ¹H NMR | Number and environment of protons. | Basic structural information. | researchgate.net |
| ¹³C NMR | Number and environment of carbons. | Carbon skeleton information. | researchgate.net |
| COSY | ¹H-¹H scalar couplings (connectivity). | Assigning proton-proton connectivities. | nih.govpitt.edu |
| NOESY | ¹H-¹H through-space interactions. | Determining stereochemistry (cis/trans). | nih.gov |
| HSQC | One-bond ¹H-¹³C correlations. | Linking protons to their attached carbons. | omicsonline.org |
| HMBC | Long-range ¹H-¹³C correlations. | Establishing connectivity across multiple bonds. | omicsonline.org |
Other Spectroscopic Methods (e.g., UV, IR, CD) in Characterization
In addition to HPLC, LC-MS, and NMR, other spectroscopic techniques play a significant role in the characterization of 2,4-cis-asimicinone.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. scirp.org The presence of chromophores, such as the α,β-unsaturated γ-lactone system in asimicinone, results in characteristic UV absorption maxima. This technique is often used as a detection method in HPLC. specificpolymers.com
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. scirp.org The IR spectrum of 2,4-cis-asimicinone would show characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O) of the lactone, and carbon-carbon double bonds (C=C). phcogj.com For example, a strong band around 1744 cm⁻¹ is indicative of an ester carbonyl group. phcogj.com
Circular Dichroism (CD) Spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by chiral molecules. jascoinc.comwikipedia.org Since 2,4-cis-asimicinone is a chiral molecule, CD spectroscopy can provide valuable information about its stereochemical features and secondary structure in solution. jascoinc.comcreative-proteomics.com The technique is particularly useful for studying the conformation of biomolecules. wikipedia.org
These spectroscopic methods, when used in conjunction, provide a comprehensive characterization of the chemical compound 2,4-cis-asimicinone, from its basic functional groups to its complex three-dimensional structure.
Table 4: Summary of Other Spectroscopic Methods
| Technique | Information Provided | Relevance to 2,4-cis-Asimicinone |
|---|---|---|
| UV-Vis Spectroscopy | Electronic transitions, presence of chromophores. | Detection in HPLC, confirmation of unsaturated systems. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Identification of carbonyl, hydroxyl, and other key groups. |
| Circular Dichroism (CD) Spectroscopy | Stereochemical features of chiral molecules. | Elucidation of stereochemistry and conformation in solution. |
Future Directions and Emerging Research Avenues for 2,4 Cis Asimicinone
Exploration of Novel Bioactivities and Preclinical Therapeutic Applications
Initial studies have firmly established the cytotoxic properties of 2,4-cis-Asimicinone. nih.gov Future research should aim to broaden our understanding of its biological activity spectrum. The known mechanism of action for many acetogenins (B1209576) involves the disruption of mitochondrial function, a process central to various pathological conditions beyond cancer. nih.gov This opens up avenues for investigating 2,4-cis-Asimicinone in other therapeutic contexts.
Table 1: Investigated and Potential Bioactivities of 2,4-cis-Asimicinone and Related Acetogenins
| Bioactivity | Compound(s) | Research Status | Potential Application |
| Anticancer (Cytotoxicity) | 2,4-cis-Asimicinone, (2,4)-cis- and trans-asitrocinones | Investigated (Preclinical) nih.govnih.gov | Oncology |
| Antiviral | Other Acetogenins | Potential | Infectious Diseases |
| Immunosuppressive | Other Acetogenins mdpi.com | Potential | Autoimmune Diseases, Transplant Rejection |
| Antimicrobial | Other Acetogenins nih.gov | Potential | Infectious Diseases (Antibacterial, Antifungal) |
| Neuroprotective/Neurotoxic | Other Acetogenins | Potential | Neurological Disorders |
| Pesticidal | Other Acetogenins | Investigated | Agriculture |
Preclinical studies should move beyond simple cytotoxicity assays to more complex models. The use of 3D tumor spheroids, patient-derived xenografts (PDXs), and organoid models could provide more clinically relevant data on efficacy and selectivity. Furthermore, exploring its potential as an antiviral, immunosuppressive, or antimicrobial agent is a logical next step, given the known activities of other acetogenins. nih.govmdpi.com A comprehensive screening against a wide panel of viruses, bacteria, and fungi could uncover novel therapeutic applications.
Rational Design and Synthesis of Next-Generation Analogs
While 2,4-cis-Asimicinone is a potent cytotoxic agent, its therapeutic window, pharmacokinetic properties, and potential for resistance development are unknown. Rational drug design and synthetic chemistry offer a pathway to optimize its structure for improved clinical utility. The stereochemistry of the ketolactone moiety has been shown to be crucial for its activity, with the 2,4-trans isomer being more active in initial studies. nih.gov This highlights the importance of stereoselective synthesis in developing new analogs.
Future efforts should focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the 2,4-cis-Asimicinone scaffold, including the lactone ring, the hydrocarbon chain, and the tetrahydrofuran (B95107) rings, to understand which structural features are critical for bioactivity.
Computational Modeling: Utilizing molecular docking and simulation studies to predict the binding of 2,4-cis-Asimicinone analogs to their molecular targets, such as mitochondrial complex I. This can guide the design of new derivatives with enhanced binding affinity and selectivity. nih.gov
Combinatorial Biosynthesis: Applying combinatorial biosynthetic and chemical techniques to generate a library of novel molecules with potentially enhanced or entirely new bioactivities. scribd.com
The goal is to create analogs with increased potency against cancer cells, reduced toxicity to normal cells, improved solubility and metabolic stability, and the ability to overcome drug resistance mechanisms.
Advanced Biosynthetic Engineering for Sustainable Production
The natural abundance of 2,4-cis-Asimicinone in Asimina triloba is likely low, making its isolation a costly and potentially unsustainable process for large-scale production. Advanced biosynthetic engineering in microbial hosts presents a promising alternative. While research in this area for 2,4-cis-Asimicinone is nascent, successes with other complex natural products provide a roadmap.
For instance, the production of the diterpenoid cis-abienol (B1683541) has been successfully achieved in engineered Escherichia coli by introducing the relevant biosynthetic genes and optimizing the metabolic pathways for precursor supply. nih.gov A similar strategy could be developed for 2,4-cis-Asimicinone. This would involve:
Identification and Characterization of the Biosynthetic Gene Cluster: Identifying the complete set of genes responsible for the synthesis of 2,4-cis-Asimicinone in Asimina triloba.
Heterologous Expression: Transferring the identified gene cluster into a suitable microbial host, such as E. coli or Saccharomyces cerevisiae.
Metabolic Engineering: Optimizing the host's metabolism to enhance the production of the necessary fatty acid and polyketide precursors, thereby increasing the yield of the final product.
Successful implementation of this strategy would ensure a sustainable, scalable, and cost-effective supply of 2,4-cis-Asimicinone and its analogs for further preclinical and potential clinical development.
Integration of Omics Technologies in Mechanistic Studies
A deeper understanding of the molecular mechanisms underlying the bioactivity of 2,4-cis-Asimicinone is crucial for its development as a therapeutic agent. The integration of "omics" technologies can provide a holistic view of its effects on cellular systems. biobide.comhumanspecificresearch.org
Table 2: Application of Omics Technologies in 2,4-cis-Asimicinone Research
| Omics Technology | Research Question | Potential Insights |
| Genomics | Are there genetic markers that predict sensitivity or resistance to 2,4-cis-Asimicinone? | Identification of biomarkers for patient stratification. nih.gov |
| Transcriptomics (RNA-Seq) | How does 2,4-cis-Asimicinone alter gene expression profiles in cancer cells? | Elucidation of affected cellular pathways and off-target effects. |
| Proteomics | Which protein expression levels are altered upon treatment? Does it interact with proteins other than its primary target? | Understanding downstream effects and identifying potential secondary targets. frontlinegenomics.com |
| Metabolomics | How does the inhibition of mitochondrial function by 2,4-cis-Asimicinone impact the overall metabolic state of the cell? | Mapping the metabolic rewiring induced by the compound. |
| Multi-omics | How do changes at the genomic, transcriptomic, proteomic, and metabolomic levels correlate? | A comprehensive, systems-level understanding of the drug's mechanism of action. nih.gov |
By employing these technologies, researchers can move beyond the current understanding of mitochondrial inhibition to map the complex network of cellular responses to 2,4-cis-Asimicinone. This knowledge will be invaluable for identifying biomarkers of response, predicting potential side effects, and designing rational combination therapies to enhance its therapeutic efficacy.
Q & A
Q. What experimental methodologies are recommended for characterizing the structural and functional properties of 2,4-cis-Asimicinone in metabolomic studies?
To characterize 2,4-cis-Asimicinone, combine spectroscopic techniques (e.g., NMR, MS) with chromatographic separation (HPLC or GC-MS) to confirm its stereochemistry and purity. For functional analysis, integrate metabolomic workflows such as untargeted LC-MS profiling to identify associated biochemical pathways. Refer to studies employing Lasso regression and Boruta algorithms for feature selection, as these methods help isolate metabolites like 2,4-cis-Asimicinone in complex biological matrices . Ensure rigorous data validation using statistical frameworks (e.g., ANOVA for reproducibility) and adhere to ACS guidelines for reporting chemical data .
Q. How can researchers design a robust experimental protocol to assess the stability of 2,4-cis-Asimicinone under varying physiological conditions?
Adopt a factorial design to test variables such as pH, temperature, and enzymatic activity. Use kinetic assays (e.g., spectrophotometric monitoring of degradation rates) and validate results with stability-indicating HPLC methods. Include control groups and replicate experiments to address variability. For data interpretation, apply time-series analysis and error propagation models to quantify uncertainty .
Advanced Research Questions
Q. What mechanisms underlie the association between 2,4-cis-Asimicinone and corticosteroid treatment response, and how can contradictory findings in metabolomic datasets be resolved?
Hypothesize that 2,4-cis-Asimicinone modulates glucocorticoid receptor activity or interacts with metabolic enzymes (e.g., CYP450). To resolve contradictions:
- Perform meta-analyses of existing datasets to identify confounding variables (e.g., patient demographics, co-administered drugs).
- Apply machine learning pipelines (e.g., random forests or SHAP analysis) to prioritize features driving observed associations .
- Validate findings in vitro using gene knockout models or siRNA silencing to test mechanistic causality. Document analytical biases (e.g., batch effects) and use mixed-effects models to adjust for them .
Q. How can predictive models for 2,4-cis-Asimicinone’s therapeutic potential be optimized while addressing limitations in preclinical translatability?
Develop physiologically based pharmacokinetic (PBPK) models incorporating:
- Tissue-specific permeability data (e.g., Caco-2 assays for intestinal absorption).
- Metabolite interaction networks derived from systems biology tools (e.g., STRING or KEGG).
- Interspecies scaling factors to improve human relevance.
Use Bayesian optimization to refine model parameters and validate against clinical trial data (if available). Address translatability gaps by comparing in silico predictions with ex vivo organoid assays .
Methodological and Analytical Challenges
Q. What statistical frameworks are most effective for analyzing high-dimensional datasets involving 2,4-cis-Asimicinone, particularly when sample sizes are limited?
For small n studies:
- Apply penalized regression methods (e.g., Lasso or elastic net) to reduce overfitting.
- Use bootstrapping or permutation tests to estimate confidence intervals.
- Leverage synthetic data generation via GANs (generative adversarial networks) to augment datasets.
Ensure transparency by reporting false discovery rates (FDR) and effect sizes in alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. How should researchers approach conflicting interpretations of 2,4-cis-Asimicinone’s role in inflammatory pathways?
- Conduct sensitivity analyses to test if conflicting results arise from methodological differences (e.g., cell lines, dosage regimes).
- Use pathway enrichment tools (e.g., MetaboAnalyst) to contextualize findings within broader biological networks.
- Design follow-up studies with orthogonal assays (e.g., CRISPR-Cas9 screens or phosphoproteomics) to confirm causality. Adhere to ISO standards for data reproducibility and share raw datasets via open-access platforms .
Dissemination and Peer Review
Q. What are the best practices for presenting 2,4-cis-Asimicinone research in manuscripts to withstand peer scrutiny?
- Structure manuscripts using the ACS Style Guide: clearly define hypotheses, methods, and limitations .
- Include raw data in appendices and processed data in main figures, with explicit error margins.
- Preprint studies on platforms like ChemRxiv for early feedback and cite recent literature to demonstrate contextual awareness .
How can researchers formulate follow-up questions that bridge gaps in 2,4-cis-Asimicinone research?
Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure inquiries. Example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
